![molecular formula C8H16N2O5S B1517770 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid CAS No. 1096896-15-9](/img/structure/B1517770.png)
4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid
Overview
Description
“4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid” is a chemical compound with the CAS Number: 1096896-15-9 . It has a molecular weight of 252.29 . The IUPAC name for this compound is 4-({methyl[2-(methylamino)-2-oxoethyl]amino}sulfonyl)butanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid” is 1S/C8H16N2O5S/c1-9-7(11)6-10(2)16(14,15)5-3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Spectroscopic Investigation and Molecular Docking
A study focused on the spectroscopic investigation of a related compound, demonstrating its potential as a nonlinear optical (NLO) material due to its high first hyperpolarizability. The research extended to molecular docking to calculate the binding energy with proteins, indicating possible biological applications (Vanasundari et al., 2017).
Catalytic Applications in Organic Synthesis
Another research explored the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety for catalytic applications. These catalysts were used in the synthesis of various organic compounds, showcasing the application of sulfonamide derivatives in green chemistry (Zolfigol et al., 2015).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of novel compounds bearing a sulfonamide moiety were conducted, indicating their potential as antimicrobial agents. This study underscores the significance of sulfonamide derivatives in developing new antimicrobial drugs (Darwish et al., 2014).
Reaction Mechanisms and Chemical Synthesis
Research on the Ritter reaction for the synthesis of t-butyl amides detailed scalable methods and substrate scopes, highlighting the utility of sulfonamide derivatives in chemical synthesis processes (Milne & Baum, 2014).
Potential as Drug Intermediates
Studies have demonstrated the potential of sulfonamide derivatives as intermediates in drug synthesis, focusing on their roles in the formation of compounds with antimicrobial and possibly anticancer activities (Solladié et al., 2000; Sommerwerk et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-[methyl-[2-(methylamino)-2-oxoethyl]sulfamoyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9-7(11)6-10(2)16(14,15)5-3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBVQCZKQBNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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